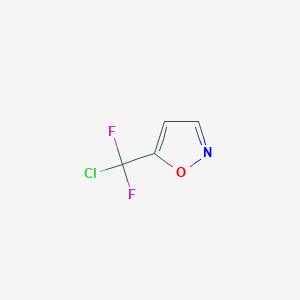

5-(chlorodifluoromethyl)-1,2-oxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[chloro(difluoro)methyl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF2NO/c5-4(6,7)3-1-2-8-9-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJPPFAOCXDDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557090 | |

| Record name | 5-[Chloro(difluoro)methyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116611-76-8 | |

| Record name | 5-[Chloro(difluoro)methyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-(chlorodifluoromethyl)-1,2-oxazole

An In-depth Technical Guide to the Synthesis of 5-(chlorodifluoromethyl)-1,2-oxazole

Abstract

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The chlorodifluoromethyl (CF₂Cl) group, in particular, has emerged as a valuable functional group, acting as a bioisostere for other groups while enhancing metabolic stability and binding affinity.[1] When coupled with the 1,2-oxazole (isoxazole) scaffold, a privileged structure in numerous biologically active compounds, the resulting 5-(chlorodifluoromethyl)-1,2-oxazole emerges as a highly attractive building block for drug discovery and development.[2] This technical guide provides a comprehensive overview of two robust synthetic strategies for accessing this valuable compound, designed for researchers, medicinal chemists, and drug development professionals. Each methodology is presented with detailed, step-by-step protocols, mechanistic insights, and a discussion of the underlying chemical principles that govern the experimental choices.

Introduction: The Strategic Value of the CF₂Cl-Isoxazole Scaffold

The pursuit of novel chemical entities with enhanced therapeutic profiles is a primary driver of synthetic chemistry. The chlorodifluoromethyl group offers a unique combination of steric and electronic properties. It is highly lipophilic and serves to block metabolic oxidation at the site of attachment, often leading to an improved pharmacokinetic profile.[1][3] Furthermore, the CF₂Cl group can be a precursor for further chemical modifications.[1]

The 1,2-oxazole ring is a five-membered heterocycle that is a key component in a wide range of pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions within protein binding pockets.[2][4] The fusion of these two pharmacophores in 5-(chlorodifluoromethyl)-1,2-oxazole creates a building block with significant potential for lead optimization programs, offering a powerful tool to address challenges in potency, selectivity, and metabolic stability. This guide details two primary, field-proven synthetic routes to this target molecule: a [3+2] cycloaddition approach and a condensation-cyclization strategy.

Part 1: Synthesis via [3+2] Cycloaddition of a Fluorinated Nitrile Oxide

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most reliable and regioselective methods for constructing the 1,2-oxazole ring.[3][5] This strategy involves the in situ generation of the highly reactive chlorodifluoroacetonitrile oxide from a stable precursor, which is then trapped by an alkyne to form the desired heterocycle.

Overall Synthetic Workflow

The workflow is a two-stage process beginning with the synthesis of an aldoxime precursor, followed by its oxidative conversion to a nitrile oxide and immediate cycloaddition.

Sources

- 1. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Spectroscopic Fingerprinting of 5-(chlorodifluoromethyl)-1,2-oxazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-(chlorodifluoromethyl)-1,2-oxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of precise structural elucidation, this document details the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating established principles with data from analogous structures, this guide offers a predictive but robust framework for researchers, scientists, and drug development professionals to identify, quantify, and ensure the purity of this specific molecule. Each section provides not only the expected spectral data but also the scientific rationale behind the predictions and detailed, field-tested protocols for data acquisition and validation.

Introduction: The Structural Significance of 5-(chlorodifluoromethyl)-1,2-oxazole

The 1,2-oxazole (or isoxazole) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding contribute to its versatility as a bioisostere for other functional groups. The introduction of a chlorodifluoromethyl (-CF2Cl) group at the 5-position further modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Given these attributes, a thorough and unambiguous structural characterization is paramount for any research and development endeavor involving this compound. This guide provides the essential spectroscopic roadmap for achieving that goal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the chemical environment of individual atoms. For 5-(chlorodifluoromethyl)-1,2-oxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum is expected to be relatively simple, revealing the two protons on the oxazole ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the electron-withdrawing nature of the -CF2Cl group.

-

Predicted Chemical Shifts:

-

H-3: This proton, adjacent to the ring oxygen, is expected to appear further downfield. Based on data for similar 5-substituted-1,2-oxazoles, its chemical shift is predicted to be in the range of δ 8.4-8.6 ppm .[1]

-

H-4: This proton is anticipated to be upfield relative to H-3, with a predicted chemical shift of approximately δ 6.5-6.7 ppm .

-

-

Causality of Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical for sample dissolution and providing a lock signal for the spectrometer. A standard operating frequency of 400 or 500 MHz is typically sufficient to resolve the expected signals.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon of the -CF2Cl group will exhibit a characteristic triplet due to coupling with the two fluorine atoms.

-

Predicted Chemical Shifts and Couplings:

-

C-3: Predicted to be in the range of δ 150-155 ppm .

-

C-4: Expected around δ 105-110 ppm .

-

C-5: The carbon directly attached to the -CF2Cl group will be significantly influenced by the electronegative halogens, with a predicted chemical shift of δ 158-162 ppm .

-

-CF₂Cl: This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The chemical shift is predicted in the range of δ 120-125 ppm , with a large coupling constant of approximately 280-300 Hz .

-

¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorine

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atoms, making it an excellent tool for confirming the presence and electronic environment of the -CF2Cl group.

-

Predicted Chemical Shift: The chemical shift of the two equivalent fluorine atoms in the -CF2Cl group is predicted to be in the range of δ -50 to -70 ppm (relative to CFCl₃). This prediction is based on typical values for similar chlorodifluoromethyl moieties.[2][3] The signal is expected to be a singlet in a proton-decoupled spectrum.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 200 ppm.

-

A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to encompass the expected chemical shift range (e.g., -200 to 0 ppm).

-

Use an external reference standard such as CFCl₃ for accurate chemical shift referencing.

-

NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | |||

| H-3 | 8.4 - 8.6 | Singlet | - |

| H-4 | 6.5 - 6.7 | Singlet | - |

| ¹³C | |||

| C-3 | 150 - 155 | Singlet | - |

| C-4 | 105 - 110 | Singlet | - |

| C-5 | 158 - 162 | Singlet | - |

| -CF₂Cl | 120 - 125 | Triplet | ¹JC-F ≈ 280-300 |

| ¹⁹F | |||

| -CF₂Cl | -50 to -70 | Singlet | - |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For halogenated compounds like 5-(chlorodifluoromethyl)-1,2-oxazole, MS provides a distinctive isotopic pattern.

Expected Molecular Ion and Isotopic Pattern

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will lead to two molecular ion peaks:

-

[M]⁺: Corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺: Corresponding to the molecule containing ³⁷Cl, with an intensity of approximately one-third of the [M]⁺ peak.

Predicted Fragmentation Pathways

Electron ionization (EI) is a high-energy technique that will likely cause significant fragmentation. Key predicted fragmentation pathways include:

-

Loss of Cl: A primary fragmentation will likely be the loss of a chlorine radical to form a [M-Cl]⁺ ion.

-

Loss of CF₂: Cleavage of the C-C bond between the oxazole ring and the chlorodifluoromethyl group can lead to the loss of a neutral CF₂ molecule.

-

Ring Cleavage: The oxazole ring itself can undergo characteristic fragmentation, often involving the loss of CO or other small neutral molecules.[4]

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Setup:

-

Use a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

-

Set an appropriate temperature program to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

-

-

Mass Spectrometry (MS) Setup:

-

Use a mass spectrometer with an electron ionization (EI) source.

-

Set the ionization energy to the standard 70 eV.

-

Scan a mass range that will encompass the molecular ion and expected fragments (e.g., m/z 30-250).

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution.

-

Acquire the mass spectrum of the eluting peak corresponding to the target compound.

-

Analyze the molecular ion region for the characteristic chlorine isotopic pattern and identify major fragment ions.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of 5-(chlorodifluoromethyl)-1,2-oxazole will show characteristic absorption bands for the oxazole ring and the C-F and C-Cl bonds.

Predicted IR Absorption Bands

-

C=N Stretching: A characteristic absorption for the C=N bond in the oxazole ring is expected in the region of 1620-1650 cm⁻¹ .

-

C=C Stretching: The C=C bond of the oxazole ring will likely show an absorption band around 1580-1610 cm⁻¹ .

-

C-O Stretching: The C-O-N stretching vibrations of the oxazole ring typically appear in the fingerprint region, around 1020-1250 cm⁻¹ .

-

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the -CF₂Cl group are expected in the range of 1100-1350 cm⁻¹ .

-

C-Cl Stretching: The C-Cl stretching vibration will likely appear in the lower frequency region of the spectrum, typically around 700-800 cm⁻¹ .

Experimental Protocol for ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Perform a baseline correction and identify the major absorption peaks.

-

Correlate the observed peak frequencies with known vibrational modes of functional groups.

-

IR Data Summary

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C=N Stretch (oxazole) | 1620 - 1650 | Medium |

| C=C Stretch (oxazole) | 1580 - 1610 | Medium |

| C-O Stretch (oxazole) | 1020 - 1250 | Medium-Strong |

| C-F Stretch (-CF₂Cl) | 1100 - 1350 | Strong |

| C-Cl Stretch (-CF₂Cl) | 700 - 800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring contains a conjugated system that will exhibit characteristic absorption in the UV region.

Predicted UV-Vis Absorption

-

π → π* Transitions: Due to the conjugated π-system of the oxazole ring, a strong absorption band corresponding to a π → π* transition is expected. The absorption maximum (λmax) is predicted to be in the range of 210-240 nm . The exact position can be influenced by the solvent and the electronic effects of the -CF₂Cl substituent.

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare a working solution with an absorbance in the optimal range (0.2-0.8 AU).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

-

Data Acquisition:

-

Record the absorption spectrum over a range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Workflow and Data Validation

The comprehensive characterization of 5-(chlorodifluoromethyl)-1,2-oxazole requires an integrated approach where data from each spectroscopic technique is used to corroborate the others. The following workflow ensures data integrity and a validated structural assignment.

Caption: Integrated workflow for the spectroscopic characterization.

Self-Validating System:

-

NMR & MS Cross-Verification: The molecular formula deduced from the NMR data (by integrating proton signals and counting carbon and fluorine signals) must be consistent with the molecular weight determined by MS.

-

IR & NMR Consistency: The functional groups identified by IR (e.g., C=N, C-F) must correspond to the chemical environments observed in the NMR spectra.

-

Purity Assessment: The presence of a single peak in the GC trace of the GC-MS analysis, coupled with clean NMR spectra devoid of significant impurity signals, provides confidence in the sample's purity.

Conclusion

The spectroscopic characterization of 5-(chlorodifluoromethyl)-1,2-oxazole is a multi-faceted process that relies on the synergistic application of NMR, MS, IR, and UV-Vis techniques. While this guide provides a predictive framework based on sound chemical principles and data from analogous compounds, it is essential that these predictions are verified through empirical data acquisition. By following the detailed protocols and integrated data validation workflow presented herein, researchers can confidently elucidate and confirm the structure of this important fluorinated heterocyclic compound, thereby ensuring the integrity and reproducibility of their scientific findings.

References

-

Harisha, M. B., Dhanalakshmi, P., Suresh, R., Kumar, R. R., & Muthusubramanian, S. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108–2118. Available at: [Link]

-

Bruzguliene, J., Račkauskienė, G., Bieliauskas, A., Milišiūnaitė, V., & Šačkus, A. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 65-74. Available at: [Link]

-

Gümüş, H., Tekin, N., & Kara, Y. S. (2022). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[5][6]Dioxepino[5,6-d][1][5]Oxazole Compound: an Experimental and Density Functional Theory Study. Journal of Applied Spectroscopy, 89(6), 897-906. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved January 13, 2026, from [Link]

-

SpectraBase. (n.d.). Oxazole, 2,5-dihydro-2,2-dimethyl-5-phenyl-4-(phenylthio)-5-(trifluoromethyl)-. John Wiley & Sons, Inc. Retrieved January 13, 2026, from [Link]

- Martins, M. A. P., et al. (2016). 5-Halomethyl-5-Hydroxy-4,5-Dihydroisoxazoles: Synthesis and 13C, 17O,15N, 19F NMR Spectroscopy. Magnetic Resonance in Chemistry.

-

Puzanov, A. I., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2417–2424. Available at: [Link]

-

Gümüş, H., Tekin, N., & Kara, Y. S. (2022). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[5][6]Dioxepino[5,6-d][1][5]Oxazole Compound: an Experimental and Density Functional Theory Study. Journal of Applied Spectroscopy, 89(6), 897-906. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved January 13, 2026, from [Link]

-

SciSpace. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved January 13, 2026, from [Link]

-

Krimmer, S. G., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Angewandte Chemie International Edition, 59(28), 11499-11504. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 13, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 13, 2026, from [Link]

-

Yu, J. X., Hall, D. A., & Cody, W. L. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 1-22. Available at: [Link]

-

Uccella, N. (n.d.). Mass Spectrometry of Oxazoles. Retrieved January 13, 2026, from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved January 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. colorado.edu [colorado.edu]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1,3] Dioxepino[5,6-d][1,2]Oxazole Compound: An Experimental and Density Functional Theory Study - ProQuest [proquest.com]

An In-Depth Technical Guide to 5-(Chlorodifluoromethyl)-1,2-oxazole: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Foreword

The introduction of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The chlorodifluoromethyl group (CF₂Cl), in particular, presents a unique electronic and steric profile, serving as a lipophilic hydrogen bond acceptor and a bioisostere for other functional groups. When appended to the 1,2-oxazole (isoxazole) core—a privileged heterocycle in numerous bioactive compounds—it gives rise to 5-(chlorodifluoromethyl)-1,2-oxazole, a building block of significant interest in drug discovery. This guide provides a comprehensive technical overview of the predicted chemical properties and reactivity of this compound, drawing upon established principles of isoxazole chemistry and data from analogous fluoroalkyl-substituted heterocyles. While direct experimental data for this specific molecule is limited in the public domain, this document serves as a robust predictive resource for researchers looking to incorporate this moiety into their synthetic programs.

Physicochemical and Spectroscopic Profile

The properties of 5-(chlorodifluoromethyl)-1,2-oxazole are dictated by the interplay between the aromatic isoxazole ring and the strongly electron-withdrawing chlorodifluoromethyl substituent.

Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale and Expert Insights |

| Molecular Formula | C₄H₂ClF₂NO | - |

| Molecular Weight | 165.52 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar small, halogenated heterocyclic compounds. |

| Boiling Point | Estimated 150-180 °C | The presence of polar atoms and the overall molecular weight suggest a relatively high boiling point for its size. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, acetone). Sparingly soluble in water. | The heterocyclic nature imparts some polarity, but the halogenated alkyl chain enhances lipophilicity. |

| Lipophilicity (LogP) | Estimated 1.5 - 2.5 | The chlorodifluoromethyl group significantly increases lipophilicity compared to a methyl or hydrogen substituent. This is a critical parameter for cell permeability and target engagement in drug discovery. |

| pKa | Weakly basic | The isoxazole nitrogen is weakly basic. The potent electron-withdrawing effect of the CF₂Cl group further reduces the basicity of the nitrogen atom. |

Spectroscopic Signatures

Predicting the spectroscopic data is crucial for the identification and characterization of 5-(chlorodifluoromethyl)-1,2-oxazole in a research setting.

The proton NMR spectrum is expected to be simple, showing two distinct signals for the isoxazole ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |

| ~ 8.5 - 8.8 | Doublet | H-3 | ~ 1.5 - 2.5 |

| ~ 6.8 - 7.1 | Doublet | H-4 | ~ 1.5 - 2.5 |

Causality behind Predictions: The electron-withdrawing CF₂Cl group at C5 will deshield the adjacent C4 proton, shifting it downfield relative to unsubstituted isoxazole. The proton at C3, being further away, will be less affected but will still resonate at a characteristically downfield position for an aromatic heterocycle. The small coupling constant is typical for protons in a 1,2-oxazole ring.

The carbon spectrum will provide key information about the electronic environment of each carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Coupling to Fluorine |

| ~ 160 - 165 | C5 | Triplet (²JCF) |

| ~ 150 - 155 | C3 | Singlet |

| ~ 115 - 125 | CF₂Cl | Triplet (¹JCF) |

| ~ 105 - 110 | C4 | Triplet (³JCF) |

Causality behind Predictions: The C5 carbon, directly attached to the CF₂Cl group, will be significantly deshielded and show a characteristic triplet splitting due to coupling with the two fluorine atoms. The CF₂Cl carbon itself will appear as a triplet with a large one-bond C-F coupling constant. The C4 carbon will also exhibit a smaller triplet coupling.

The fluorine NMR spectrum is a powerful tool for confirming the presence and integrity of the chlorodifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ~ -60 to -80 (relative to CFCl₃) | Singlet or very narrow triplet | - |

Causality behind Predictions: The chemical shift is characteristic of a CF₂Cl group attached to an sp² carbon. Depending on the resolution and the specific electronic environment, a small coupling to the C4 proton might be observable.

The IR spectrum will show characteristic vibrations of the isoxazole ring and the C-F and C-Cl bonds.

| Predicted Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3150 | C-H stretching (aromatic) |

| 1600 - 1620 | C=N stretching |

| 1400 - 1450 | C=C stretching (ring) |

| 1100 - 1250 | C-F stretching (strong) |

| 750 - 850 | C-Cl stretching |

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 165/167 | Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 130 | Loss of Cl |

| 85/87 | [CF₂Cl]⁺ fragment |

| 69 | Isoxazole ring fragment |

Synthesis of 5-(Chlorodifluoromethyl)-1,2-oxazole

The construction of the 5-(chlorodifluoromethyl)-1,2-oxazole scaffold can be approached through several established methods for isoxazole synthesis, primarily centered around the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkyne.

Primary Synthetic Route: [3+2] Cycloaddition

The most convergent and widely applicable method for the synthesis of 5-substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2] For the target molecule, this would involve the reaction of a nitrile oxide with a chlorodifluoromethyl-substituted alkyne.

Caption: [3+2] Cycloaddition for 5-(chlorodifluoromethyl)-1,2-oxazole synthesis.

2.1.1. Generation of the Nitrile Oxide

Nitrile oxides are typically generated in situ from aldoximes via oxidation or from hydroximoyl halides by dehydrohalogenation.

-

From Aldoximes: A common method involves the oxidation of an aldoxime (R-CH=NOH) with an oxidizing agent such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[3]

-

From Hydroximoyl Halides: Treatment of a hydroximoyl halide (R-C(X)=NOH) with a non-nucleophilic base like triethylamine (Et₃N) readily furnishes the nitrile oxide.

2.1.2. The Dipolarophile: 3-Chloro-3,3-difluoropropyne

The key challenge in this synthetic approach is the availability and handling of 3-chloro-3,3-difluoropropyne. This gaseous alkyne would need to be prepared and used under appropriate conditions.

2.1.3. Step-by-Step Experimental Protocol (Predictive)

This protocol is based on established procedures for [3+2] cycloadditions of nitrile oxides with gaseous alkynes.

-

Nitrile Oxide Generation:

-

To a solution of the chosen aldoxime (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add a solution of sodium hypochlorite (1.1 eq) dropwise with vigorous stirring.

-

Alternatively, to a solution of the corresponding hydroximoyl chloride (1.0 eq) in THF at 0 °C, add triethylamine (1.2 eq) dropwise.

-

-

Cycloaddition:

-

Into the freshly prepared nitrile oxide solution, bubble 3-chloro-3,3-difluoropropyne gas (excess) at 0 °C to room temperature.

-

The reaction progress should be monitored by thin-layer chromatography (TLC) or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-(chlorodifluoromethyl)-1,2-oxazole.

-

Chemical Reactivity

The reactivity of 5-(chlorodifluoromethyl)-1,2-oxazole is dominated by the electron-deficient nature of the isoxazole ring, a consequence of the potent inductive effect of the CF₂Cl group.

Electrophilic Aromatic Substitution

Electrophilic substitution on the isoxazole ring is generally disfavored due to its inherent electron-deficient character. The presence of the strongly deactivating CF₂Cl group at the 5-position further diminishes the ring's nucleophilicity, making electrophilic attack highly challenging. If forced under harsh conditions, substitution would be predicted to occur at the C4 position, which is the most common site for electrophilic attack on isoxazoles.[4]

Caption: Predicted outcome of electrophilic substitution on 5-(chlorodifluoromethyl)-1,2-oxazole.

Nucleophilic Aromatic Substitution

The electron-withdrawing CF₂Cl group makes the isoxazole ring, particularly the C5 position, more susceptible to nucleophilic attack. However, for a nucleophilic aromatic substitution (SNAᵣ) to occur, a suitable leaving group must be present on the ring. The CF₂Cl group itself is not a good leaving group under typical SNAᵣ conditions.

If a derivative with a good leaving group at C3 or C4 were synthesized, nucleophilic displacement would be more feasible. For instance, a 3-halo-5-(chlorodifluoromethyl)-1,2-oxazole would be a potential substrate for nucleophilic substitution at the C3 position.

Reactivity of the Chlorodifluoromethyl Group

The CF₂Cl group offers several avenues for further functionalization.

-

Reductive Dechlorination: The C-Cl bond can be selectively reduced in the presence of a suitable reducing agent (e.g., zinc, or radical-mediated reduction) to yield the corresponding 5-(difluoromethyl)-1,2-oxazole. This transformation is valuable as the difluoromethyl (CF₂H) group is a recognized bioisostere of a hydroxyl or thiol group.

-

Nucleophilic Displacement of Chloride: While challenging, under certain conditions, the chloride can be displaced by strong nucleophiles. This reactivity is less common than for benzylic halides but can be explored.

Ring-Opening Reactions

Isoxazole rings can undergo cleavage under various conditions, providing access to other functionalized molecules.

-

Reductive Ring Opening: Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) can cleave the weak N-O bond, leading to the formation of β-enaminones. This is a powerful transformation for converting the heterocyclic core into a linear, functionalized system.[3]

-

Base-Mediated Ring Opening: Strong bases can deprotonate the C3 or C4 positions, potentially leading to ring-opening, although the electron-withdrawing CF₂Cl group might influence the regioselectivity of this process.

Applications in Drug Discovery and Medicinal Chemistry

The 5-(chlorodifluoromethyl)-1,2-oxazole scaffold is a promising building block for the synthesis of novel drug candidates. The unique properties imparted by the CF₂Cl group can be leveraged to optimize the pharmacological profile of a lead compound.

-

Metabolic Stability: The presence of the halogenated group can block sites of metabolism, increasing the half-life of a drug.

-

Lipophilicity and Permeability: The increased lipophilicity can enhance membrane permeability, a key factor for oral bioavailability and CNS penetration.

-

Target Engagement: The CF₂ group can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.

-

Bioisosterism: The CF₂Cl group, and its reduced counterpart CF₂H, can serve as bioisosteres for other functional groups, allowing for fine-tuning of steric and electronic properties.

Conclusion

5-(chlorodifluoromethyl)-1,2-oxazole represents a valuable, albeit underexplored, building block for chemical synthesis and drug discovery. Its synthesis is feasible through established cycloaddition methodologies, and its reactivity is predicted to be governed by the strong electron-withdrawing nature of the chlorodifluoromethyl group. This guide provides a solid predictive framework for researchers to confidently incorporate this unique scaffold into their research programs, paving the way for the discovery of novel chemical entities with potentially enhanced pharmacological properties. Further experimental validation of the predicted properties and reactivity will undoubtedly unlock the full potential of this promising heterocyclic compound.

References

-

Zhou, X., et al. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 16, 1834–1843. [Link]

-

Moses, J. E., & Moorhouse, A. D. (2007). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (43), 4546-4548. [Link]

-

Poh, J.-S., et al. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Organic & Biomolecular Chemistry, 14(25), 5983–5991. [Link]

-

Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]

-

Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899. [Link]

-

Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 238-244. [Link]

-

Robins, L. I., et al. (2007). Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. Journal of Combinatorial Chemistry, 9(1), 139–142. [Link]

-

Alberola, A., et al. (1982). Ring cleavage reactions of 3- and 5-non-substituted isoxazoles. Journal of Heterocyclic Chemistry, 19(5), 1073-1076. [Link]

-

Krasavin, M. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 14(3), 205-210. [Link]

-

S. G. R. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2569. [Link]

Sources

- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 5-(chlorodifluoromethyl)-1,2-oxazole

Preamble: The Analytical Imperative for Novel Fluorinated Heterocycles

In the landscape of modern drug discovery and materials science, the introduction of fluorinated moieties into heterocyclic scaffolds is a cornerstone of molecular design. These modifications can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The 1,2-oxazole ring is a privileged structure, while the chlorodifluoromethyl (-CF₂Cl) group serves as a versatile synthetic handle and a unique bioisostere.[1] Consequently, the definitive structural characterization of molecules such as 5-(chlorodifluoromethyl)-1,2-oxazole is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of downstream applications.

This guide presents a holistic and logical workflow for the unambiguous structural elucidation of 5-(chlorodifluoromethyl)-1,2-oxazole. It moves beyond a simple recitation of techniques, instead focusing on the strategic integration of orthogonal analytical methods. The causality behind experimental choices is explained, and the protocols are designed to be self-validating, reflecting a field-proven approach to complex analytical challenges.

Chapter 1: Foundational Analysis—Molecular Formula and Substructure Identification

The first principle of structural elucidation is to establish the elemental composition and identify key functional groups. This foundational data provides the necessary constraints for all subsequent spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental formula of the target molecule, and to gain initial structural insights from isotopic patterns.

Causality of Method Selection: HRMS provides mass accuracy to within a few parts per million (ppm), which is essential for calculating a unique and unambiguous elemental formula. For halogenated compounds, the characteristic isotopic distribution of elements like chlorine provides a powerful confirmatory data point.

Expected Results & Interpretation: The proposed structure C₄H₂ClF₂NO has a monoisotopic mass of 154.9815 Da. Using an electrospray ionization (ESI) or electron ionization (EI) source, the HRMS spectrum should reveal a molecular ion [M]⁺ or protonated molecule [M+H]⁺ corresponding to this mass. Crucially, the presence of a single chlorine atom will manifest as a characteristic isotopic pattern: an "M" peak and an "M+2" peak (from the ³⁷Cl isotope) with an intensity ratio of approximately 3:1. Observation of this pattern provides high confidence in the presence of one chlorine atom.

| Parameter | Expected Value | Interpretation |

| Calculated Exact Mass | 154.9815 (for C₄H₂³⁵ClF₂NO) | Basis for molecular formula determination. |

| Observed m/z | ~154.9815 | Confirms the mass of the molecule. |

| Isotopic Pattern | M:M+2 ratio of ~3:1 | Confirms the presence of a single chlorine atom. |

| Fragmentation | Loss of Cl, CF₂, or CF₂Cl | Can provide initial clues about the lability of the substituent.[2][3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the principal functional groups and confirm the presence of the heterocyclic core and fluoroalkyl substituent.

Causality of Method Selection: FTIR is a rapid, non-destructive technique that is highly sensitive to the vibrational modes of specific chemical bonds. It serves as an excellent orthogonal method to confirm the presence of key structural motifs predicted by the molecular formula.[4]

Expected Results & Interpretation: The FTIR spectrum provides a molecular fingerprint. For 5-(chlorodifluoromethyl)-1,2-oxazole, several key absorption bands are expected. The presence of strong C-F stretching bands is a definitive indicator of the fluorinated group, while absorptions corresponding to the C=N and C-O-N vibrations confirm the integrity of the oxazole ring.[5][6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3100 - 3150 | Indicates protons on the heterocyclic ring. |

| C=N Stretch | 1600 - 1650 | Confirms the imine functionality within the oxazole ring. |

| N-O / C-O Stretch | 1000 - 1250 | Characteristic of the 1,2-oxazole core. |

| C-F Stretch | 1100 - 1350 (strong, multiple bands) | Confirms the presence of the chlorodifluoromethyl group.[7] |

| C-Cl Stretch | 700 - 850 | Confirms the presence of the chloro-substituent. |

Chapter 2: The Definitive Framework—Multinuclear & Multidimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of a molecule. A multi-pronged NMR strategy, leveraging ¹H, ¹³C, ¹⁹F, and 2D correlation experiments, is essential for an unambiguous assignment.

Workflow for NMR-Based Structural Elucidation

Caption: Integrated workflow for NMR-based structural elucidation.

¹H NMR Spectroscopy

Objective: To identify and assign the protons on the 1,2-oxazole ring.

Expected Results & Interpretation: The 1,2-oxazole ring in this compound contains two protons, at the C3 and C4 positions. These will appear as distinct signals in the aromatic region of the spectrum. Due to the different electronic environments, they will have different chemical shifts and will likely appear as doublets due to mutual coupling (³JHH). The typical coupling constant between H3 and H4 in a 1,2-oxazole is small, around 1-3 Hz.[8]

¹³C{¹H} NMR Spectroscopy

Objective: To identify all unique carbon environments in the molecule.

Expected Results & Interpretation: The proton-decoupled ¹³C NMR spectrum should display four distinct signals:

-

C3 and C4: These ring carbons will appear in the typical aromatic/heteroaromatic region (δ 120-160 ppm). Their exact shifts are influenced by the electronegativity of the adjacent ring atoms.[9]

-

C5: This carbon is directly attached to the electron-withdrawing -CF₂Cl group and the ring oxygen, causing it to be significantly deshielded and appear at a lower field (further downfield) compared to C3 and C4.

-

-CF₂Cl Carbon: This is the most diagnostic signal. Due to coupling with the two attached fluorine atoms, this carbon signal will be split into a triplet (according to the n+1 rule for I=1/2 nuclei, where n=2). The one-bond carbon-fluorine coupling constant (¹JCF) is typically very large, in the range of 280-320 Hz.[10]

¹⁹F NMR Spectroscopy

Objective: To directly observe the fluorine atoms and confirm the nature of the fluorinated substituent.

Causality of Method Selection: ¹⁹F NMR is extremely sensitive and provides a large chemical shift dispersion, making it ideal for characterizing fluorinated molecules.[11] There are no endogenous interfering signals, providing a clean spectrum.

Expected Results & Interpretation: The two fluorine atoms in the -CF₂Cl group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet. The chemical shift for a -CF₂Cl group typically falls in the range of -50 to -80 ppm relative to CFCl₃ as a standard.[12][13] This provides unambiguous confirmation of the chlorodifluoromethyl moiety.

2D NMR Spectroscopy (HSQC & HMBC)

Objective: To definitively link the proton and carbon frameworks and confirm the position of the substituent on the oxazole ring.

Causality of Method Selection:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It allows for the unambiguous assignment of the C3/H3 and C4/H4 pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final connectivity. It reveals correlations between protons and carbons that are separated by two or three bonds.

Expected Results & Interpretation: The HMBC spectrum is the final piece of the puzzle. The following correlations would provide definitive proof of the structure:

-

Correlation from H3 to C4 and C5.

-

Correlation from H4 to C3 and C5.

The observation of correlations from both ring protons (H3 and H4) to the same downfield quaternary carbon (C5) confirms that this carbon is adjacent to both C3 and C4, locking in the 5-substituted pattern.

Caption: Key HMBC correlations confirming the 5-substituent position.

Chapter 3: Summary of Spectroscopic Data

The following table summarizes the expected data from the comprehensive analysis of 5-(chlorodifluoromethyl)-1,2-oxazole.

| Technique | Parameter | Expected Observation | Assignment |

| HRMS | [M+H]⁺ (m/z) | ~155.9893 | C₄H₃ClF₂NO⁺ |

| Isotopic Pattern | M:M+2 ≈ 3:1 | Presence of 1 Chlorine | |

| FTIR (cm⁻¹) | ν | ~3120, 1620, 1280, 1150, 780 | C-H, C=N, C-O, C-F, C-Cl |

| ¹H NMR | δ (ppm), J (Hz) | ~8.5 (d, J=2.0) | H3 |

| ~7.0 (d, J=2.0) | H4 | ||

| ¹³C NMR | δ (ppm), J (Hz) | ~155 | C3 |

| ~115 | C4 | ||

| ~165 | C5 | ||

| ~125 (t, ¹JCF ≈ 300 Hz) | -CF₂Cl | ||

| ¹⁹F NMR | δ (ppm) | ~ -65 (s) | -CF₂Cl |

Chapter 4: Standard Operating Protocols

For scientific integrity and reproducibility, adherence to standardized protocols is paramount.

Protocol 4.1: HRMS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile. Dilute 1:100 in the same solvent containing 0.1% formic acid for ESI+.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Acquisition Parameters (ESI+):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Mass Range: 50-500 m/z

-

Resolution: >10,000 FWHM

-

-

Data Processing: Process the raw data using the instrument's software. Perform elemental composition analysis on the observed molecular ion peak, with mass accuracy tolerance set to < 5 ppm.

Protocol 4.2: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2.5 s

-

Relaxation Delay: 2.0 s

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: zgpg30

-

Spectral Width: ~240 ppm

-

Relaxation Delay: 2.0 s

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: zg30

-

Spectral Width: ~200 ppm

-

Reference: Calibrate externally using CFCl₃ (δ 0.0 ppm).

-

-

2D NMR (HSQC/HMBC) Acquisition:

-

Use standard, gradient-selected pulse programs (e.g., hsqcedetgpsp, hmbcgpndqf).

-

Optimize the ¹JCH for HSQC (~145 Hz) and the nJCH for HMBC (~8 Hz) to observe desired correlations.

-

Conclusion

The structural elucidation of 5-(chlorodifluoromethyl)-1,2-oxazole is a paradigmatic case for the power of a multi-technique, logic-driven analytical approach. While each individual technique provides a piece of the puzzle, it is the strategic integration of HRMS, FTIR, and a suite of multinuclear NMR experiments that builds an unshakeable, self-validating case for the final structure. This guide provides the framework and the underlying scientific rationale necessary for researchers to approach this and similar analytical challenges with confidence and rigor.

References

- Vertex AI Search. 19F NMR Reference Standards.

- Wiley-VCH. (2007). Supporting Information for a chemical synthesis paper.

- Royal Society of Chemistry. Supporting Information for Synthesis of Substituted Isoxazoles.

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry.

- Prakash, G. K. S., et al. (2015). Preparation of and Fluoroalkylation with (Chlorodifluoromethyl)trimethylsilane, Difluorobis(trimethylsilyl)methane, and 1,1,2,2-Tetrafluoro-1,2-bis(trimethylsilyl)ethane. Journal of the American Chemical Society.

- Selva, A. (1979). Mass spectrometry of oxazoles. Mass Spectrometry Reviews.

- Le, C. M., et al. (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Angewandte Chemie International Edition.

- Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.

- Royal Society of Chemistry. Supporting Information for Alkene Hydrodifluoromethylation Reaction.

-

Elguero, J., et al. (2018). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Magnetic Resonance in Chemistry. Available from: [Link]

-

Riell, R., & Reins, H. A. (2017). New Frontiers and Developing Applications in 19F NMR. Molecules. Available from: [Link]

- SpectraBase. Oxazole - Optional[1H NMR] - Spectrum.

-

Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova. Available from: [Link]

-

Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. Available from: [Link]

-

Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society. Available from: [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews. Available from: [Link]

-

Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available from: [Link]

-

Pardi, V., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. ACS Omega. Available from: [Link]

Sources

- 1. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 4. Infrared Spectroscopy: A New Frontier in Hematological Disease Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1 | Semantic Scholar [semanticscholar.org]

- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. scispace.com [scispace.com]

- 10. rsc.org [rsc.org]

- 11. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. colorado.edu [colorado.edu]

- 13. 19F [nmr.chem.ucsb.edu]

An In-Depth Technical Guide to the Physical Properties of 5-(chlorodifluoromethyl)-1,2-oxazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Novel Heterocycle

In the realm of medicinal chemistry and materials science, the introduction of novel molecular scaffolds is a pivotal moment. The 5-(chlorodifluoromethyl)-1,2-oxazole motif represents a confluence of desirable attributes: the metabolic stability often conferred by fluorination, the reactive potential of a chloro-group, and the proven bioactivity of the oxazole core. A thorough understanding of the physical properties of this compound is not merely an academic exercise; it is the foundational knowledge upon which all subsequent research and development efforts are built. From solubility, which dictates bioavailability and formulation strategies, to melting point, which informs purification and stability, these parameters are the critical determinants of a compound's journey from laboratory curiosity to a viable technological or therapeutic agent. This guide provides a comprehensive overview of the predicted physical properties of 5-(chlorodifluoromethyl)-1,2-oxazole and outlines the rigorous experimental methodologies required for their empirical validation.

Molecular Profile and Predicted Physicochemical Properties

The initial step in characterizing any new chemical entity is to establish its fundamental molecular and physical attributes. As 5-(chlorodifluoromethyl)-1,2-oxazole is a novel compound, a full suite of experimentally determined data is not yet available in the public domain. Therefore, we turn to established computational models to provide a reliable predictive profile. These in silico methods leverage vast datasets of known compounds to estimate the properties of a new structure.

The structure of 5-(chlorodifluoromethyl)-1,2-oxazole is depicted below:

Caption: Molecular structure of 5-(chlorodifluoromethyl)-1,2-oxazole.

The following table summarizes the key predicted physical properties for 5-(chlorodifluoromethyl)-1,2-oxazole, calculated using validated computational algorithms.[1][2][3]

| Property | Predicted Value | Source |

| Molecular Formula | C₄H₂ClF₂NO | - |

| Molecular Weight | 153.52 g/mol | PubChem |

| logP (Octanol-Water Partition Coefficient) | 1.85 | Molinspiration[2] |

| Topological Polar Surface Area (TPSA) | 26.03 Ų | Molinspiration[2] |

| Hydrogen Bond Donors | 0 | Molinspiration[2] |

| Hydrogen Bond Acceptors | 2 | Molinspiration[2] |

| Rotatable Bonds | 1 | Molinspiration[2] |

| Boiling Point (at 760 mmHg) | 165.4 ± 7.0 °C | ChemSpider[3] |

| Refractive Index | 1.432 | ChemSpider[3] |

| Density | 1.5±0.1 g/cm³ | ChemSpider[3] |

Expert Insight: The predicted logP of 1.85 suggests that 5-(chlorodifluoromethyl)-1,2-oxazole possesses moderate lipophilicity. This is a promising characteristic in drug development, as it often correlates with good membrane permeability and oral absorption. The low topological polar surface area further supports the potential for good cell penetration. The single rotatable bond suggests a relatively rigid structure, which can be advantageous for target binding.

Spectroscopic Characterization: A Structural Fingerprint

Prior to the determination of physical properties, it is imperative to confirm the chemical identity and purity of the synthesized compound. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 5-(chlorodifluoromethyl)-1,2-oxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region corresponding to the protons at the C3 and C4 positions of the oxazole ring. The chemical shifts and coupling constants of these protons are characteristic of the oxazole ring system.

-

¹³C NMR: The carbon NMR spectrum will reveal four distinct signals. Three of these will correspond to the carbon atoms of the oxazole ring, with their chemical shifts influenced by the electronegative oxygen and nitrogen atoms. The fourth signal, corresponding to the chlorodifluoromethyl carbon, will exhibit a characteristic splitting pattern due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, as the two fluorine atoms on the methyl group are chemically equivalent. This signal will provide definitive evidence for the presence of the difluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 5-(chlorodifluoromethyl)-1,2-oxazole is expected to display characteristic absorption bands for the C=N and C-O stretching vibrations within the oxazole ring.[4] Additionally, strong absorption bands corresponding to the C-F and C-Cl stretching vibrations will be present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: In a high-resolution mass spectrum, the molecular ion peak will confirm the elemental composition of the molecule.

-

Isotopic Pattern: Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The ratio of the M+ peak to the M+2 peak will be approximately 3:1, which is indicative of a single chlorine atom.[5][6]

-

Fragmentation Pattern: The fragmentation pattern will provide further structural information. Common fragmentation pathways for oxazoles involve cleavage of the ring. The presence of the chlorodifluoromethyl group will also lead to characteristic fragment ions.

Experimental Determination of Physical Properties

The following section details the standard operating procedures for the experimental determination of the key physical properties of 5-(chlorodifluoromethyl)-1,2-oxazole.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range.

Experimental Workflow:

Caption: Workflow for melting point determination.

Detailed Protocol:

-

Sample Preparation:

-

Ensure the sample of 5-(chlorodifluoromethyl)-1,2-oxazole is thoroughly dried to remove any residual solvent.

-

Place a small amount of the crystalline solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end. The sample should be tightly packed to a height of 2-3 mm.

-

-

Measurement:

-

Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

-

Set the initial heating rate to be rapid to quickly approach the expected melting point.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.[7]

-

Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed (the point at which the solid begins to shrink and a liquid phase appears).

-

Continue to heat slowly and record the temperature at which the last of the solid melts completely into a clear liquid.

-

-

Reporting:

-

The melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction. A narrow melting range (e.g., 0.5-1°C) is indicative of a high degree of purity.

-

Solubility Determination

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The solubility of 5-(chlorodifluoromethyl)-1,2-oxazole should be determined in a range of solvents relevant to its potential applications (e.g., water, ethanol, DMSO, and buffer systems at physiological pH).

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Experimental Workflow:

Caption: Workflow for solubility determination.

Detailed Protocol (Shake-Flask Method):

-

Equilibration:

-

Add an amount of solid 5-(chlorodifluoromethyl)-1,2-oxazole to a vial containing a known volume of the desired solvent, such that there is an excess of undissolved solid.

-

Seal the vial and place it in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8]

-

-

Sample Analysis:

-

After the equilibration period, remove the vial from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known aliquot of the supernatant using a calibrated pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any suspended solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 5-(chlorodifluoromethyl)-1,2-oxazole in the diluted filtrate using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Reporting:

-

The solubility is calculated from the measured concentration and the dilution factor, and is typically reported in units of mg/mL or µg/mL.

-

Conclusion: From Physical Properties to Practical Application

The physical properties of 5-(chlorodifluoromethyl)-1,2-oxazole, both predicted and experimentally determined, are the cornerstone of its development. The data presented in this guide provide a critical foundation for researchers, enabling informed decisions in experimental design, formulation development, and the assessment of this promising molecule's potential in various scientific and industrial applications. Rigorous adherence to the outlined experimental protocols will ensure the generation of high-quality, reliable data, thereby accelerating the transition of this novel compound from the laboratory to real-world impact.

References

-

Molinspiration Cheminformatics. Calculation of Molecular Properties. [Link][2][9]

-

Molinspiration Cheminformatics. (2024). Molinspiration Property Calculator. [Link]

-

PubChem. Compound Summary for CID 173468818, 3-chloro-2-(trifluoromethyl)-5H-1,2-oxazole. National Center for Biotechnology Information. [Link]

- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

-

Chemguide. (2020). mass spectra - the M+2 peak. [Link]

-

SOP Guide for Pharma. (2024). SOP for Melting Point Determination. [Link][10]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. Compound Summary for Oxazole. National Center for Biotechnology Information. [Link][7]

-

Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]

-

University of Calgary. Melting point determination. [Link][7]

-

LibreTexts Chemistry. Organic Compounds Containing Halogen Atoms. [Link][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molinspiration Cheminformatics [molinspiration.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Molinspiration Property Calculator [molinspiration.com]

- 5. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 6. 3-Fluoro-5-methoxy-4-(trifluoromethyl)-1,2-oxazole | C5H3F4NO2 | CID 171792534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Property Calculation, Molecular Database Search [molinspiration.com]

- 9. blogs.rsc.org [blogs.rsc.org]

- 10. ChemSpider - Wikipedia [en.wikipedia.org]

- 11. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(chlorodifluoromethyl)-1,2-oxazole: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 5-(chlorodifluoromethyl)-1,2-oxazole, a fluorinated heterocyclic compound with potential significance in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document extrapolates from established principles of oxazole chemistry and the well-documented role of fluorination in modulating biological activity to present a scientifically grounded perspective on its discovery, synthesis, and potential applications.

Introduction: The Oxazole Scaffold and the Power of Fluorine

The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] The oxazole ring is considered a "privileged structure," meaning it can interact with a variety of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][4]

The introduction of fluorine and fluorinated alkyl groups into organic molecules is a powerful and widely used strategy in modern drug design.[5] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the chlorodifluoromethyl group (-CF2Cl) can alter metabolic stability, lipophilicity, and binding interactions with target proteins.

This guide will explore the intersection of these two key areas of chemical science by focusing on the synthesis, properties, and potential of 5-(chlorodifluoromethyl)-1,2-oxazole.

Plausible Synthetic Pathways

While the direct synthesis of 5-(chlorodifluoromethyl)-1,2-oxazole is not explicitly detailed in the current literature, established methods for the synthesis of 5-substituted 1,2-oxazoles can be adapted. A logical and efficient approach would involve the cycloaddition of a chlorodifluoromethyl-containing building block with a suitable reaction partner.

A plausible and commonly employed method for constructing the 1,2-oxazole ring is the reaction of a β-enamino ketoester with hydroxylamine.[6]

Experimental Protocol: Proposed Synthesis of 5-(chlorodifluoromethyl)-1,2-oxazole

Step 1: Synthesis of a β-enamino ketoester precursor

-

Reactant Preparation: Begin with a suitable starting material, such as a chlorodifluoroacetyl derivative.

-

Condensation Reaction: Condense the chlorodifluoroacetyl compound with an appropriate enamine or a related species to form the corresponding β-enamino ketoester. This reaction is typically carried out in an organic solvent and may be catalyzed by a mild acid or base.

Step 2: Cycloaddition with Hydroxylamine

-

Reaction Setup: Dissolve the synthesized β-enamino ketoester in a suitable solvent, such as ethanol or methanol.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride to the solution. The reaction is often performed in the presence of a base, such as sodium acetate or pyridine, to neutralize the HCl generated.

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 5-(chlorodifluoromethyl)-1,2-oxazole.

Caption: Potential applications of 5-(chlorodifluoromethyl)-1,2-oxazole.

Conclusion and Future Directions

While the specific discovery and history of 5-(chlorodifluoromethyl)-1,2-oxazole remain to be fully elucidated in the scientific literature, its chemical structure suggests significant potential in the field of medicinal chemistry. The combination of the privileged oxazole scaffold with the unique properties of the chlorodifluoromethyl group makes this compound a compelling target for future research and development.

Future work should focus on the development of a robust and scalable synthetic route to 5-(chlorodifluoromethyl)-1,2-oxazole, followed by a thorough evaluation of its biological activities across a range of therapeutic targets. Such studies will be crucial in unlocking the full potential of this promising fluorinated heterocycle.

References

- WO2013080120A1 - Novel trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease - Google P

- US4742060A - Heterocyclic compounds - Google P

- 5-(Chloromethyl)oxazole | 172649-57-9 - Benchchem. (URL: )

- A comprehensive review on biological activities of oxazole deriv

- WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google P

- Biological activity of oxadiazole and thiadiazole deriv

- Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers - PubMed. (URL: )

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: )

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes - International Journal of Pharmaceutical Sciences Review and Research. (URL: )

- EP0549600A1 - 5-trifluoroacylamino-2-aryl oxazoles - Google P

- US7247649B2 - Oxazoles, their manufacture and use as pharmaceutical agents - Google P

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (URL: )

- Distribution Study of 5-[5-(trifluoromethyl)

- Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (URL: )

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (URL: )

- Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines - NIH. (URL: )

- Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase - PubMed. (URL: )

- An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives - ResearchG

- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv

- Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides - Organic Chemistry Frontiers (RSC Publishing). (URL: )

- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PubMed Central. (URL: )

- Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide - Benchchem. (URL: )

- Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease - PubMed. (URL: )

- On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Deriv

- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. (URL: )

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 5-(Chlorodifluoromethyl)-1,2-oxazole: A Computational Guide for Drug Discovery

This technical guide provides an in-depth exploration of the theoretical and computational methodologies for the characterization of 5-(chlorodifluoromethyl)-1,2-oxazole. The strategic incorporation of a chlorodifluoromethyl group onto the 1,2-oxazole scaffold presents a compelling case for investigation, given the profound impact of fluorine in medicinal chemistry. This document is intended for researchers, computational chemists, and drug development professionals, offering a framework for predicting the molecule's physicochemical properties, reactivity, and potential as a therapeutic agent.

Introduction: The Significance of Fluorinated Oxazoles

The 1,2-oxazole ring is a well-established pharmacophore present in a variety of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The introduction of fluorine-containing substituents, such as the chlorodifluoromethyl group, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, 5-(chlorodifluoromethyl)-1,2-oxazole represents a molecule of considerable interest for the development of novel therapeutics.